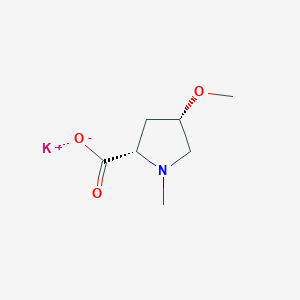

potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate

描述

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate (CAS: 1909294-42-3) is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position, a methyl group at the 1-position, and a carboxylate salt moiety. This compound is widely used in pharmaceutical and chemical research, particularly as a building block for synthesizing peptidomimetics and bioactive molecules due to its stereochemical rigidity and functional group versatility .

Key properties include:

- Molecular formula: C₈H₁₄KNO₃

- Storage: Requires storage in a cool, dry environment (2–8°C) under inert gas to prevent degradation .

- Safety: Classified with health hazard codes (H319, H335) due to risks of eye irritation and respiratory discomfort upon exposure. Proper personal protective equipment (PPE) is mandatory during handling .

Globally, the compound is supplied by over 18,000 vendors, with China dominating production (18,777 suppliers) and the U.S., India, and Europe contributing significantly .

属性

IUPAC Name |

potassium;(2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.K/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQGWJIKCKDMEA-GEMLJDPKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)[O-])OC.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)[O-])OC.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

化学反应分析

Types of Reactions

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学研究应用

Chemistry

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate serves as a valuable building block in organic synthesis. Its chiral nature makes it particularly useful in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Asymmetric Synthesis | Acts as a chiral auxiliary to enhance selectivity |

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals |

Biology

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor modulation. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited certain enzymes involved in metabolic pathways, suggesting possible therapeutic applications in metabolic disorders.

Medicine

The compound is being explored for its therapeutic effects against various diseases. Its mechanism of action may involve modulation of receptor activity or inhibition of specific enzymes, which could lead to new treatment options for conditions such as cancer and inflammation.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Enzyme inhibition leading to reduced cell proliferation |

| Inflammation | Modulation of inflammatory pathways |

Industry

In industrial applications, this compound is utilized in the synthesis of fine chemicals and specialty materials. Its properties make it suitable for use in various chemical processes.

作用机制

The mechanism of action of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate include pyrrolidine carboxylates with variations in substituents, stereochemistry, and counterions. Below is a detailed comparison:

Table 1: Comparative Analysis of Pyrrolidine Carboxylate Derivatives

Key Differences and Research Findings

Functional Group Impact: The carboxylate salt in the target compound improves water solubility compared to methyl esters (e.g., 218944-14-0, 1217840-17-9), making it preferable for aqueous-phase reactions . Methoxy vs. Nitrophenoxy Groups: The methoxy group in the target compound offers electron-donating effects, stabilizing intermediates in catalysis, while nitrophenoxy derivatives (e.g., 218944-14-0) are electron-withdrawing, facilitating electrophilic reactivity .

Stereochemical Stability :

- The (2S,4S) configuration in the target compound and its analogs (e.g., 1354488-39-3) ensures resistance to racemization under standard synthetic conditions, critical for maintaining enantiomeric purity in drug candidates .

Biological Activity :

- Derivatives with aromatic substituents (e.g., 1354488-39-3) exhibit higher binding affinity to hydrophobic enzyme pockets, as demonstrated in protease inhibition assays .

- The 5-oxoproline scaffold (e.g., compounds from ) shows utility in peptide synthesis despite steric hindrance, contrasting with the target compound’s simpler pyrrolidine backbone .

生物活性

Potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, contributing to its biological activity. The methoxy group at position 4 and the carboxylate group enhance its solubility and reactivity.

- Neurotransmitter Modulation : Research indicates that compounds with similar pyrrolidine structures can modulate neurotransmitter systems, particularly glutamate receptors. Pyrrolidine derivatives have been shown to act as antagonists or agonists at various ionotropic glutamate receptors (iGluRs), influencing synaptic transmission and plasticity .

- Proteasome Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit proteasome activity, which is crucial for regulating protein degradation pathways. This inhibition may have implications in cancer therapy by preventing the degradation of pro-apoptotic factors .

- Antioxidant Activity : The presence of a carboxylate group may confer antioxidant properties, helping to mitigate oxidative stress in cellular environments .

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the efficacy and safety of this compound:

- In Vitro Studies : Initial studies focused on cell lines exposed to oxidative stress showed that the compound could reduce cell death by enhancing survival pathways through antioxidant mechanisms.

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to improved cognitive function and reduced neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

- Cognitive Enhancement : A study involving mice indicated that this compound improved memory retention in behavioral tests compared to control groups. This effect was attributed to enhanced synaptic plasticity and reduced neuroinflammation.

- Cancer Therapy : In a model of breast cancer, the compound was shown to inhibit tumor growth by inducing apoptosis in cancer cells through proteasome inhibition. The IC50 values were comparable to established proteasome inhibitors, indicating significant therapeutic potential.

常见问题

Q. What are the key considerations in the synthesis of potassium (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylate to ensure stereochemical purity?

Synthesis requires precise control of reaction conditions to preserve stereochemistry. Strategies include:

- Use of chiral catalysts or auxiliaries during cyclization to enforce the (2S,4S) configuration.

- Protection of reactive groups (e.g., tert-butoxycarbonyl [Boc] or benzyloxycarbonyl [Cbz]) to stabilize intermediates .

- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to detect stereochemical deviations early .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- X-ray crystallography : Provides definitive proof of absolute configuration by resolving the 3D arrangement of atoms .

- Chiral HPLC : Quantifies enantiomeric purity using columns with chiral stationary phases (e.g., amylose- or cellulose-based) .

- Optical rotation and circular dichroism (CD) : Complementary methods to assess optical activity and confirm consistency with literature data .

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine powders or aerosols.

- Store in airtight containers under inert gas (e.g., nitrogen) if the compound is hygroscopic or reactive .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the pyrrolidine ring influence biological activity?

Substituents at the 4-position critically modulate interactions with biological targets:

- Methoxy group : Enhances solubility and hydrogen-bonding capacity but may reduce membrane permeability due to increased polarity .

- Fluorine substitution : Increases electronegativity and metabolic stability, often improving binding affinity to enzymes (e.g., proteases) .

- Comparative studies using analogs (e.g., 4-chloro or 4-methyl derivatives) reveal steric and electronic effects on target engagement .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

- Orthogonal assays : Validate activity using multiple techniques (e.g., surface plasmon resonance for binding kinetics and enzyme inhibition assays for functional impact) .

- Standardized conditions : Control variables like buffer pH, temperature, and ionic strength to minimize experimental variability .

- Meta-analysis : Cross-reference data from peer-reviewed studies to identify trends or outliers caused by synthesis impurities or analytical artifacts .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) for each synthetic step. For example:

- Cyclization : Use acidic conditions (HCl, reflux) to stabilize intermediates via protonation .

- Amination : Employ copper catalysts at 200°C to improve yields, though excess heat may degrade sensitive groups .

Q. How does the potassium counterion affect the compound's physicochemical properties compared to other salts (e.g., hydrochloride)?

- Solubility : Potassium salts generally exhibit higher aqueous solubility than hydrochlorides, facilitating in vitro assays .

- Stability : The hydrochloride form may degrade under acidic conditions, whereas potassium salts are more stable in neutral buffers .

- Crystallinity : Potassium ions can influence crystal packing, affecting storage stability and dissolution rates .

Methodological Resources

- Stereochemical analysis : Refer to IUPAC guidelines for NMR interpretation and X-ray crystallography protocols .

- Synthetic protocols : Adapt methods from structurally related pyrrolidine derivatives, ensuring proper protection of chiral centers .

- Biological assays : Use standardized enzyme inhibition or receptor-binding protocols validated in peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。